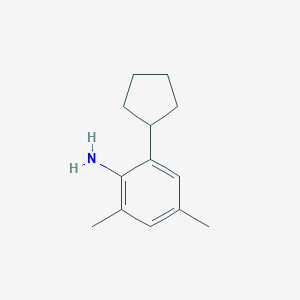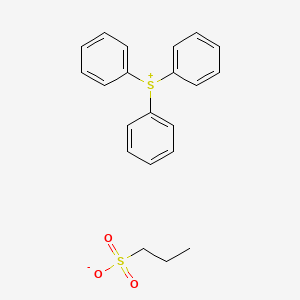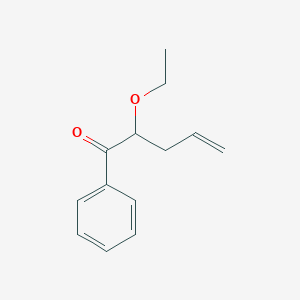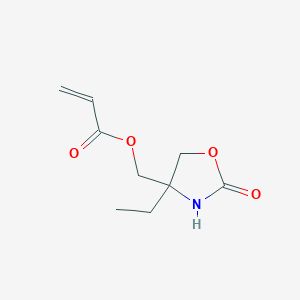
Benzenamine, 2-cyclopentyl-4,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2-cyclopentyl-4,6-dimethyl- is an organic compound with a unique structure that includes a benzenamine core substituted with cyclopentyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-cyclopentyl-4,6-dimethyl- typically involves the introduction of cyclopentyl and dimethyl groups onto a benzenamine core. One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 2-cyclopentyl-4,6-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction may produce cyclohexylamines.
Aplicaciones Científicas De Investigación
Benzenamine, 2-cyclopentyl-4,6-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It may be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 2-cyclopentyl-4,6-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 2,4-dimethyl-: This compound has a similar structure but lacks the cyclopentyl group.
Benzenamine, N,N-dimethyl-: This compound has dimethyl groups attached to the nitrogen atom instead of the benzene ring.
Uniqueness
Benzenamine, 2-cyclopentyl-4,6-dimethyl- is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties. This structural feature may influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
444343-95-7 |
|---|---|
Fórmula molecular |
C13H19N |
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
2-cyclopentyl-4,6-dimethylaniline |
InChI |
InChI=1S/C13H19N/c1-9-7-10(2)13(14)12(8-9)11-5-3-4-6-11/h7-8,11H,3-6,14H2,1-2H3 |
Clave InChI |
HDFWHGJHTJICJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C2CCCC2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)


![[4-(Phosphonomethoxy)phenyl]acetic acid](/img/structure/B14243613.png)
![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
![2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide](/img/structure/B14243631.png)

![2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane](/img/structure/B14243645.png)
![Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]-](/img/structure/B14243656.png)



![9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14243669.png)
